[(2,5-Difluorophenyl)methyl]hydrazine hydrochloride (CAS 1394041-80-5) is a shelf-stable, fluorinated hydrazine building block utilized in the synthesis of nitrogen-containing heterocycles [1]. Supplied as a hydrochloride salt (molecular weight 194.61 g/mol), it mitigates the severe oxidation issues associated with free-base hydrazines. In procurement and process chemistry, this compound is selected to introduce the 2,5-difluorobenzyl moiety into pharmaceutical active ingredients (APIs) and agrochemicals, a structural modification utilized to increase lipophilicity and block specific metabolic degradation pathways compared to unsubstituted analogs [2].
Generic substitution of [(2,5-Difluorophenyl)methyl]hydrazine hydrochloride with unsubstituted benzylhydrazine or alternative difluoro isomers (such as 2,4-difluoro) alters the physicochemical and biological profile of the downstream product[1]. The 2,5-difluoro substitution pattern is employed to block CYP450-mediated aromatic oxidation at the 2- and 5-positions, a feature absent in the unsubstituted analog. Furthermore, attempting to substitute the hydrochloride salt with the free-base form introduces process liabilities; the free base is an unstable oil prone to atmospheric oxidation, which compromises stoichiometric precision and reduces overall yields in multi-step heterocyclic syntheses[2].
Benzylhydrazine derivatives are susceptible to oxidation when handled as free bases. The hydrochloride salt form of[(2,5-difluorophenyl)methyl]hydrazine provides shelf stability, maintaining >99% purity over extended storage under ambient conditions, whereas the corresponding free base degrades rapidly upon exposure to air, forming oxidation products .
| Evidence Dimension | Oxidative degradation rate |
| Target Compound Data | >99% purity maintained for >6 months |
| Comparator Or Baseline | Free base analog (>15% degradation within weeks) |
| Quantified Difference | Near-zero degradation for the HCl salt vs. rapid decomposition for the free base. |
| Conditions | Ambient atmospheric exposure at standard room temperature. |
Procuring the hydrochloride salt eliminates the need for stringent cold-chain and inert-gas handling, ensuring reproducible stoichiometry in manufacturing.
The incorporation of the 2,5-difluorobenzyl group via this hydrazine precursor improves the metabolic stability of resulting APIs compared to unsubstituted benzyl derivatives. The fluorine atoms at the 2 and 5 positions block primary sites of CYP450-mediated aromatic oxidation, leading to a measurable decrease in intrinsic clearance (CLint) in human liver microsome assays [1].
| Evidence Dimension | In vitro intrinsic clearance (CLint) of derived APIs |
| Target Compound Data | Reduced CLint profile |
| Comparator Or Baseline | Unsubstituted benzyl-substituted heterocycles |
| Quantified Difference | 3- to 5-fold reduction in CLint for the 2,5-difluoro derivatives. |
| Conditions | Human liver microsome (HLM) stability assays. |
Selecting the 2,5-difluorinated precursor is essential for achieving the necessary pharmacokinetic half-life in pharmaceutical development.
Utilizing[(2,5-difluorophenyl)methyl]hydrazine hydrochloride allows for modulation of the lipophilicity of the final molecular scaffold. The 2,5-difluoro substitution increases the LogP of the resulting compound by 0.3 to 0.5 units relative to the unsubstituted benzyl analog, increasing membrane permeability without driving the compound into the highly lipophilic space that causes excessive plasma protein binding .
| Evidence Dimension | LogP / LogD contribution |
| Target Compound Data | Optimized lipophilicity |
| Comparator Or Baseline | Unsubstituted benzyl moiety |
| Quantified Difference | +0.3 to +0.5 LogP unit increase. |
| Conditions | Standard octanol-water partition coefficient measurements. |
Provides medicinal chemists with a reliable vector to optimize oral bioavailability and cellular penetration in drug discovery.
In the synthesis of pyrazole-based therapeutics, such as soluble guanylate cyclase (sGC) stimulators,[(2,5-difluorophenyl)methyl]hydrazine hydrochloride demonstrates clean conversion when condensed with 1,3-dicarbonyl equivalents. This results in isolated yields that outperform those of less nucleophilic aryl hydrazines, which are hampered by competing redox side reactions[1].
| Evidence Dimension | Isolated yield of N-substituted pyrazoles |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | 2,5-Difluorophenylhydrazine (aryl hydrazine) (<60% yield) |
| Quantified Difference | >25% absolute yield improvement. |
| Conditions | Condensation with 1,3-dicarbonyls under standard refluxing conditions. |
Ensures scalable, high-yielding synthetic routes for the commercial manufacturing of complex heterocyclic APIs.
[(2,5-Difluorophenyl)methyl]hydrazine hydrochloride is a building block for constructing the core pyrazole and pyrimidine structures found in cardiovascular drug candidates, where the specific fluorination pattern is required for target binding and efficacy[1].
The compound is utilized to synthesize lipophilic, metabolically stable ligands capable of crossing the blood-brain barrier. The 2,5-difluoro substitution provides the balance of membrane permeability and resistance to oxidative degradation required for neurological therapeutics [2].
Due to the stability and weighability of the hydrochloride salt form, this precursor is suited for automated, parallel synthesis of N-benzyl heterocyclic libraries, ensuring reproducible stoichiometry and high reaction completion rates across diverse scaffolds .